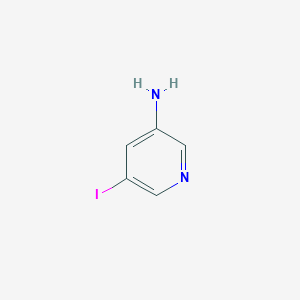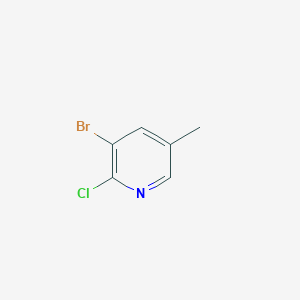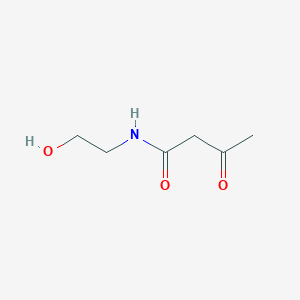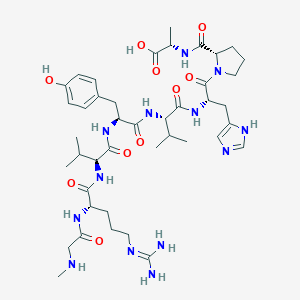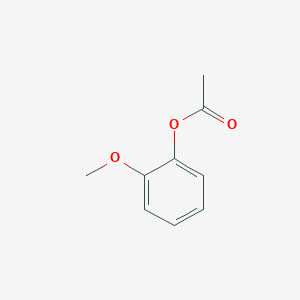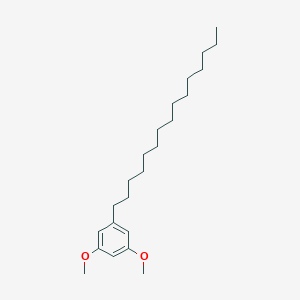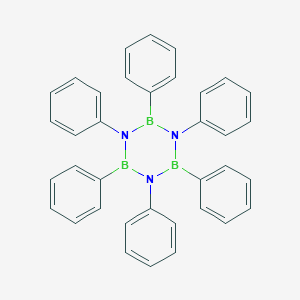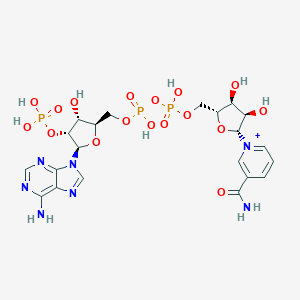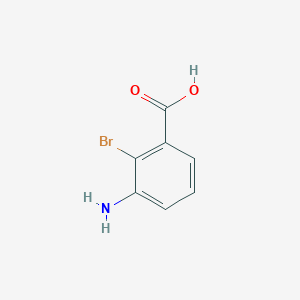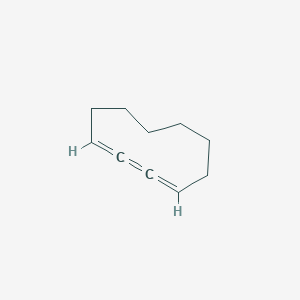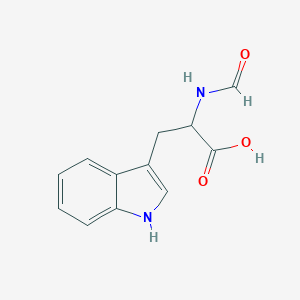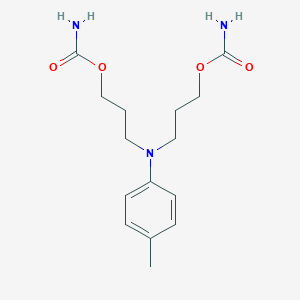
p-Tolyl-N,N-dipropyl-3-dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Tolyl-N,N-dipropyl-3-dicarbamate, also known as Tropacocaine, is a synthetic compound that belongs to the family of tropane alkaloids. It is structurally similar to cocaine, a well-known illicit drug. However, Tropacocaine has been synthesized for scientific research purposes and has potential applications in the field of medicine and pharmacology.
作用機序
P-Tolyl-N,N-dipropyl-3-dicarbamate acts as a dopamine transporter inhibitor, similar to cocaine. It blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the reward pathway. p-Tolyl-N,N-dipropyl-3-dicarbamate also has an affinity for other neurotransmitter transporters, including norepinephrine and serotonin transporters.
生化学的および生理学的効果
P-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to increase locomotor activity in animal studies, similar to cocaine. It also produces reinforcing effects in animal models, indicating its potential for abuse. p-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to have a longer duration of action and a lower potency than cocaine.
実験室実験の利点と制限
P-Tolyl-N,N-dipropyl-3-dicarbamate has advantages over cocaine in laboratory experiments due to its longer duration of action and lower potency. It also lacks the addictive and toxic properties of cocaine, making it a safer alternative for use in scientific research. However, p-Tolyl-N,N-dipropyl-3-dicarbamate is still a controlled substance and requires special permits and licenses for use in research.
将来の方向性
There are several future directions for p-Tolyl-N,N-dipropyl-3-dicarbamate research. One area of interest is the development of p-Tolyl-N,N-dipropyl-3-dicarbamate derivatives with improved pharmacological properties. Another area of interest is the use of p-Tolyl-N,N-dipropyl-3-dicarbamate in the development of new treatments for drug addiction and other neurological disorders. Additionally, p-Tolyl-N,N-dipropyl-3-dicarbamate could be used as a tool to study the role of the dopamine system in various physiological and pathological processes.
合成法
P-Tolyl-N,N-dipropyl-3-dicarbamate can be synthesized using various methods, including the classical Mannich reaction and the more recent microwave-assisted synthesis. The classical Mannich reaction involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a catalyst. The microwave-assisted synthesis involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a solvent and a microwave.
科学的研究の応用
P-Tolyl-N,N-dipropyl-3-dicarbamate has been used in scientific research to study the mechanism of action of cocaine and other tropane alkaloids. It has potential applications in the development of new drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. p-Tolyl-N,N-dipropyl-3-dicarbamate has also been used as a tool to study the function of dopamine transporters and the role of the dopamine system in addiction and reward.
特性
CAS番号 |
19351-45-2 |
|---|---|
製品名 |
p-Tolyl-N,N-dipropyl-3-dicarbamate |
分子式 |
C15H23N3O4 |
分子量 |
309.36 g/mol |
IUPAC名 |
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-4-6-13(7-5-12)18(8-2-10-21-14(16)19)9-3-11-22-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20) |
InChIキー |
MULDUPLDVOLZSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
正規SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
その他のCAS番号 |
19351-45-2 |
同義語 |
Dicarbamic acid (p-tolylimino)di(trimethylene) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



